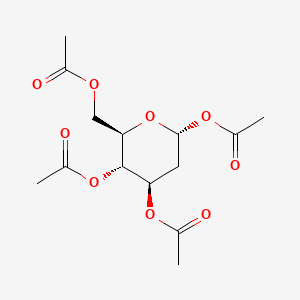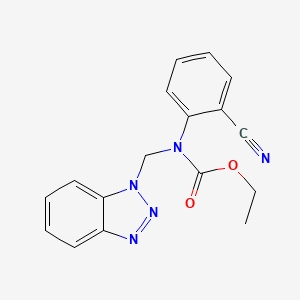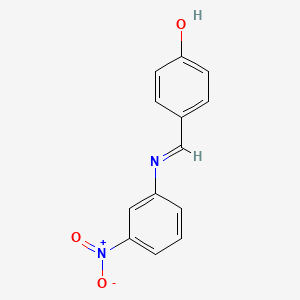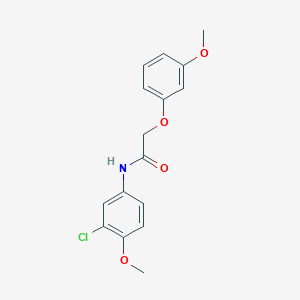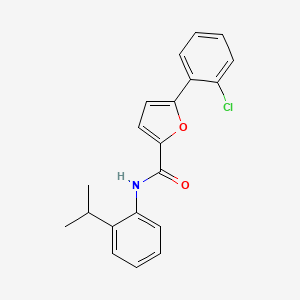
Diethyl 1,4-phenylenebis(methylcarbamate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 1,4-phenylenebis(methylcarbamate) is an organic compound with the molecular formula C14H20N2O4. It is known for its unique structure, which consists of a phenylenebis backbone with two diethyl methylcarbamate groups attached. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1,4-phenylenebis(methylcarbamate) typically involves the reaction of 1,4-phenylenediamine with diethyl carbonate in the presence of a base such as sodium ethoxide. The reaction proceeds through nucleophilic substitution, where the amine groups of 1,4-phenylenediamine attack the carbonyl carbon of diethyl carbonate, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Diethyl 1,4-phenylenebis(methylcarbamate) can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
化学反应分析
Types of Reactions
Diethyl 1,4-phenylenebis(methylcarbamate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate groups, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted carbamates and amine derivatives, depending on the specific reagents and conditions used.
科学研究应用
Diethyl 1,4-phenylenebis(methylcarbamate) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of Diethyl 1,4-phenylenebis(methylcarbamate) involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.
相似化合物的比较
Similar Compounds
- Diethyl 1,3-phenylenebis(methylcarbamate)
- Diethyl 1,2-phenylenebis(methylcarbamate)
- Diethyl 1,4-phenylenebis(ethylcarbamate)
Uniqueness
Diethyl 1,4-phenylenebis(methylcarbamate) is unique due to its specific substitution pattern on the phenylenebis backbone. This unique structure imparts distinct chemical and biological properties compared to its similar compounds. For example, the position of the carbamate groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
13592-40-0 |
|---|---|
分子式 |
C14H20N2O4 |
分子量 |
280.32 g/mol |
IUPAC 名称 |
ethyl N-[4-[ethoxycarbonyl(methyl)amino]phenyl]-N-methylcarbamate |
InChI |
InChI=1S/C14H20N2O4/c1-5-19-13(17)15(3)11-7-9-12(10-8-11)16(4)14(18)20-6-2/h7-10H,5-6H2,1-4H3 |
InChI 键 |
ACCUWKRXIUSVCP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N(C)C1=CC=C(C=C1)N(C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


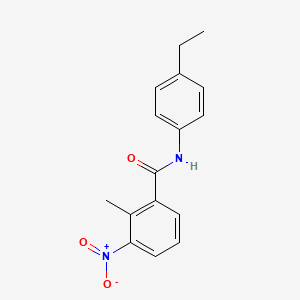
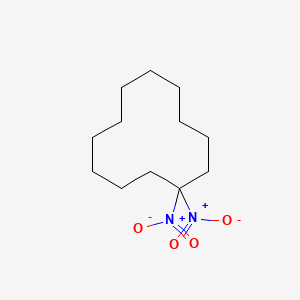
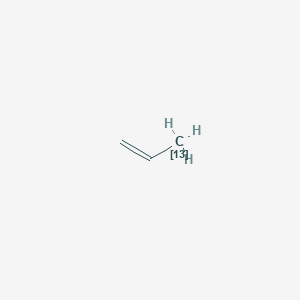

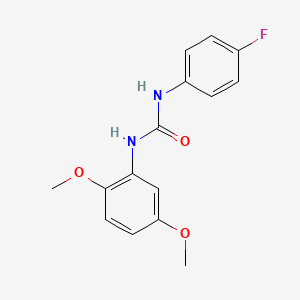
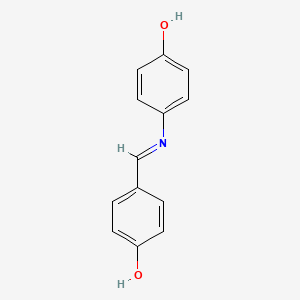
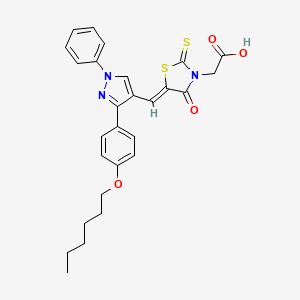
![1-(4-{(E)-[4-(1,3-dihydro-2H-isoindol-2-yl)-3-methoxyphenyl]diazenyl}phenyl)ethanone](/img/structure/B11944116.png)
![1-(2,4-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11944123.png)
